1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one, known as Ibrutinib, is a chemical compound that acts as a potent and selective inhibitor of Bruton's tyrosine kinase (Btk). [] Btk plays a crucial role in B cell receptor signaling, making it a significant target for the development of therapies for B cell malignancies and autoimmune diseases. [] Ibrutinib's role in scientific research primarily involves its use as a tool to study Btk-dependent pathways and to develop new treatments for diseases involving Btk dysregulation.
While specific synthesis details for Ibrutinib are limited in the provided abstracts, they suggest a multi-step synthesis process. One abstract mentions the use of 1-((R)-3-(4-amino-phenoxyphenyl)-1H-pyrazolo [3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one as a starting material, implying further modifications to achieve the final compound. [] Another abstract discusses the development of Ibrutinib from a parent compound, suggesting a structure-activity relationship study was conducted during its optimization. [] Further research is needed to uncover the detailed synthetic procedures for Ibrutinib.
The molecular structure of Ibrutinib consists of a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic heterocycle containing nitrogen atoms. [] This core is substituted with a piperidine ring linked through a nitrogen atom and further connected to a prop-2-en-1-one moiety. An amino group and a phenoxyphenyl group further decorate the pyrazolo[3,4-d]pyrimidine core. This specific arrangement of functional groups contributes to Ibrutinib's binding affinity and selectivity for Btk.
Research indicates that Ibrutinib can exist in different crystalline forms, which can impact its bioavailability and pharmaceutical properties. One study identified a specific crystalline form (Form C) of the free base of Ibrutinib with a primary particle size less than or equal to 120 µm. [] This form exhibited a specific ratio between primary particle size and aggregate size, with aggregates having a minimum size of 150 µm. [] Controlling the crystalline form of Ibrutinib is crucial for developing stable and effective pharmaceutical formulations.
Ibrutinib functions as an irreversible inhibitor of Btk. [] It forms a covalent bond with a cysteine residue (Cys481) located within the active site of the Btk enzyme. [, ] This covalent modification prevents the enzyme from binding to its substrates, effectively blocking downstream signaling pathways essential for B cell activation, proliferation, and survival. [] Ibrutinib's selectivity for Btk arises from its specific interaction with the amino acid residues lining the enzyme's active site.
Research efforts have focused on developing suitable pharmaceutical formulations of Ibrutinib to enhance its delivery and therapeutic efficacy. One study investigated formulations containing Ibrutinib and explored its potential for treating autoimmune diseases, heteroimmune diseases, cancer (including lymphoma), and inflammatory diseases. [] This highlights the importance of optimizing drug delivery systems to maximize Ibrutinib's therapeutic potential.
Beyond oncology, Ibrutinib's potential extends to treating autoimmune diseases. Studies have explored its use in rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. [] By inhibiting Btk, Ibrutinib can modulate B cell activation and antibody production, potentially alleviating autoimmune symptoms.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: